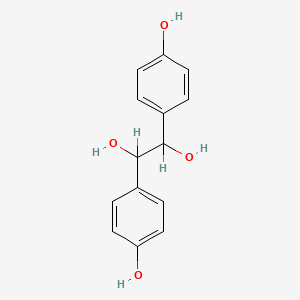
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- is an emerging brominated flame retardant. This compound is widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . Its primary function is to enhance the fire resistance of these materials, making them safer for use in various applications.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- involves the reaction of cyanuric chloride with 2,3-dibromopropanol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 2,3-dibromopropoxy groups. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the compound, often facilitated by UV irradiation or the presence of hydroxyl radicals.
Dehydrobromination: The elimination of hydrogen bromide from the compound, which can be induced by heat or the presence of a base.
Common reagents used in these reactions include hydrogen peroxide for generating hydroxyl radicals and bases like sodium hydroxide for dehydrobromination. The major products formed from these reactions include debrominated and hydroxylated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- primarily involves its ability to release bromine radicals upon heating. These bromine radicals act as flame retardants by interfering with the combustion process, inhibiting the formation of free radicals that propagate the fire. The compound also forms a protective char layer on the surface of the material, further preventing the spread of flames .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- can be compared with other brominated flame retardants, such as:
1,3,5-Triazine-2,4,6-trione, 1,3,5-tris(2,3-dibromopropyl)-: This compound has similar flame retardant properties but differs in its chemical structure and reactivity.
Hexamethylmelamine: Another triazine derivative used for its antitumor properties, highlighting the diverse applications of triazine compounds.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties, this compound is used in different applications compared to 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- lies in its specific application as a flame retardant, offering a balance of effectiveness and safety in various industrial applications.
Eigenschaften
IUPAC Name |
2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDOFDRVXJYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452860 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52434-59-0 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)







![4-[(4-Aminophenyl)methyl]-2-ethylaniline](/img/structure/B3053191.png)

